![molecular formula C15H9ClF3N5O3 B2617932 2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine CAS No. 2085690-08-8](/img/structure/B2617932.png)
2-{[1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-chloro-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. For instance, the researchers Tsukamoto and Nakamura have published a detailed literature review on the synthesis of TFMP intermediates . They guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are distinctive due to the presence of a fluorine atom and a pyridine in their structure . For instance, 3-chloro-2-methoxy-5-(trifluoromethyl)pyridine has a molecular formula of C7H5ClF3NO, a molar mass of 211.57, a predicted density of 1.390±0.06 g/cm3, a boiling point of 173 °C, a flashing point of 223.4°C, and a vapor pressure of 3.82E-08mmHg at 25°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and characterization of novel compounds with similar structural features, indicating applications in the development of new materials with specific chemical and physical properties. For example, the synthesis, characterization, and structural analysis of dichloro(bis{2-[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes show applications in creating hydrogen-bonded 3D supramolecular structures stabilized by intermolecular interactions, relevant for materials science and coordination chemistry (Conradie et al., 2018).
Photochemical and Photophysical Properties
The development of novel fluorescent derivatives for potential applications in sensors, organic electronics, and fluorescence microscopy is another area of interest. For instance, the synthesis of novel fluorescent 2-{4-[1-(pyridine-2-yl)-1H-pyrazol-3-yl] phenyl}-2H-naphtho [1,2-d] [1,2,3] triazolyl derivatives demonstrates good fluorescence quantum yields and thermal stability, highlighting their utility in photophysical applications (Padalkar et al., 2013).
Coordination Chemistry and Metal Complexes
The compound and its analogs find applications in coordination chemistry, where they serve as ligands to form metal complexes with unique properties. Studies have explored the reactivity of ligands with different substituent groups toward metal ions like Cu(II) and Ru(II), producing complexes studied for their electronic characteristics. Such research is crucial for understanding the chemical behavior of these complexes and their potential applications in catalysis, materials science, and as models for biological systems (Teixidor et al., 2001).
Thermal Stability and Decomposition
The thermal stability and decomposition mechanisms of related compounds have been studied, providing insights into their safety and performance characteristics in applications such as propellants and explosives. For example, the evaluation of thermal stability and acoustic fingerprint spectra of energetic 1,2,4-triazoles based on bond lengths of chemical substituents using the pulsed photoacoustic technique helps in understanding their behavior under thermal stress, crucial for materials used in energetic applications (Rao et al., 2016).
Mecanismo De Acción
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the compound.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-[[1-(4-nitrophenyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O3/c16-13-5-9(15(17,18)19)6-20-14(13)27-8-10-7-23(22-21-10)11-1-3-12(4-2-11)24(25)26/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHERFLSZKLXJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

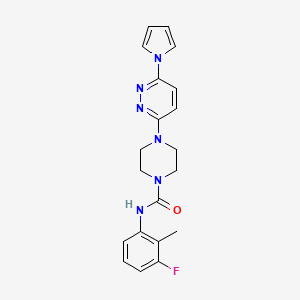
![N-[(4-cyclohexyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2617850.png)
![4-(3-fluorophenyl)-6-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2617851.png)
![N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2617852.png)
![2-[(2-Chloroanilino)methylidene]-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B2617855.png)
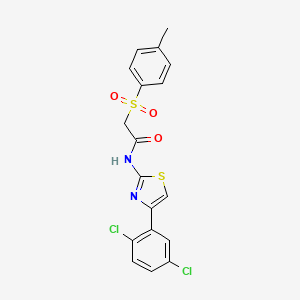

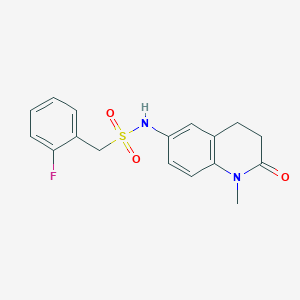
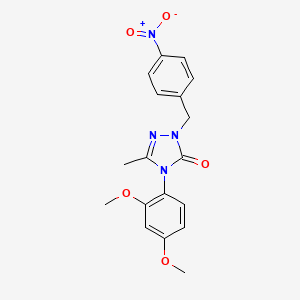
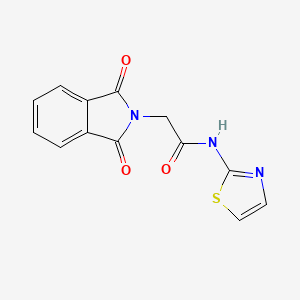


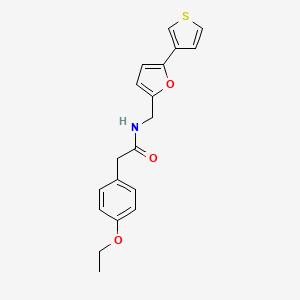
![3-(3-chloro-4-fluorophenyl)-2,11-dimethyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2617872.png)